![molecular formula C10H10N4 B1493040 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098092-90-9](/img/structure/B1493040.png)

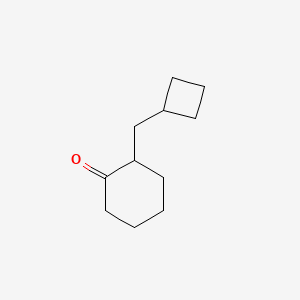

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Vue d'ensemble

Description

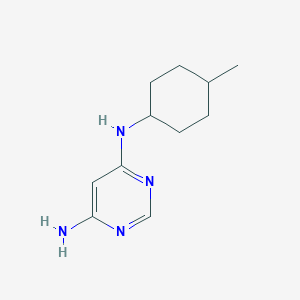

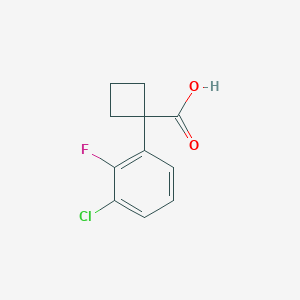

“6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a chemical compound with the molecular formula C10H10N4 . It belongs to the class of imidazopyrazole derivatives.

Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutyl group attached to the 6-position of an imidazo[1,2-b]pyrazole ring, with a carbonitrile group attached to the 7-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the retrieved sources. It has a molecular weight of 203.28 g/mol .

Applications De Recherche Scientifique

Applications pharmaceutiques : Isostère non classique de l'indole

La structure du 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile en fait un isostère non classique potentiel de l'indole . Cette propriété est particulièrement précieuse dans la conception de médicaments, où elle peut remplacer l'indole pour améliorer la solubilité et la stabilité métabolique dans les composés pharmaceutiques . Par exemple, il a été utilisé pour créer un isostère pour le médicament pruvansérine, améliorant ainsi sa solubilité dans les milieux aqueux .

Développement de colorants push-pull

Ce composé sert de précurseur dans la synthèse de colorants push-pull. Ces colorants, qui ont un noyau malononitrile proaromatique, sont importants pour leurs propriétés électroniques, ce qui les rend adaptés aux applications dans les cellules solaires sensibilisées par des colorants et les diodes électroluminescentes organiques (OLED) .

Agents antimicrobiens

La nature bio-active de l'échafaudage imidazo[1,2-b]pyrazole a été explorée pour ses propriétés antimicrobiennes. Les composés dérivés de cet échafaudage ont montré un potentiel en tant qu'agents antimicrobiens, ce qui pourrait conduire au développement de nouveaux antibiotiques .

Recherche anticancéreuse

La recherche a montré que les dérivés du this compound présentent des activités anticancéreuses. Cela ouvre des possibilités pour l'utilisation du composé dans la synthèse de nouveaux médicaments anticancéreux .

Médicaments anti-inflammatoires

Les propriétés anti-inflammatoires de ce composé en font un candidat pour le développement de nouveaux médicaments anti-inflammatoires. Sa capacité à moduler les réponses inflammatoires peut être exploitée pour traiter divers troubles inflammatoires .

Science des matériaux : Matériaux électroniques

En science des matériaux, les propriétés électroniques de l'échafaudage imidazo[1,2-b]pyrazole sont intéressantes pour le développement de nouveaux matériaux électroniques. Ces matériaux peuvent être utilisés dans la production de semi-conducteurs et d'autres composants électroniques .

Applications agrochimiques

Les caractéristiques structurelles du composé sont bénéfiques dans la recherche agrochimique, où il peut être utilisé pour développer de nouveaux pesticides ou herbicides avec une efficacité et des profils de sécurité améliorés .

Amélioration de la solubilité dans la formulation des médicaments

Enfin, la capacité du composé à améliorer la solubilité est cruciale dans la formulation des médicaments. Les médicaments peu solubles peuvent bénéficier de l'incorporation de cet échafaudage, conduisant à une meilleure absorption et biodisponibilité .

Mécanisme D'action

Target of Action

Compounds with similar structures have been reported to interact with various therapeutic targets

Mode of Action

It’s known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This allows for trapping reactions with various electrophiles .

Result of Action

It’s known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .

Analyse Biochimique

Biochemical Properties

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors such as light, temperature, and pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability, proliferation, and differentiation.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidation of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic reactions influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization. Additionally, binding proteins in the blood, such as albumin, can affect the distribution and bioavailability of this compound. The compound’s localization and accumulation in specific tissues are crucial factors that determine its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production. The subcellular localization of this compound is a critical determinant of its biochemical and cellular effects.

Propriétés

IUPAC Name |

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-6-8-9(7-2-1-3-7)13-14-5-4-12-10(8)14/h4-5,7,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABWOVHKLJECLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C3=NC=CN3N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492961.png)

![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)

![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1492969.png)